Comparative sEH Inhibition Potency: 7-(Oxan-4-yl)-1,4-oxazepane vs. the Benchmark Inhibitor AUDA
7-(Oxan-4-yl)-1,4-oxazepane demonstrates comparable potency to the well-characterized sEH inhibitor AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) against human sEH, with an IC50 of 61.7 nM [1] versus 69 nM for AUDA . This positions it as a viable alternative scaffold to the urea-based AUDA class. Conversely, it is less potent than the highly optimized inhibitor TPPU (IC50 = 3.7 nM ), highlighting its distinct activity profile and potential for further optimization.
| Evidence Dimension | Inhibition of human soluble epoxide hydrolase (h-sEH) |
|---|---|
| Target Compound Data | IC50 = 61.7 nM |
| Comparator Or Baseline | AUDA: IC50 = 69 nM; TPPU: IC50 = 3.7 nM |
| Quantified Difference | vs. AUDA: 7.3 nM (11% more potent); vs. TPPU: 58 nM (16-fold less potent) |
| Conditions | Cell-free enzyme assay (specific details from BindingDB [1]) |
Why This Matters
This data allows researchers to select the appropriate sEH inhibitor based on the required potency window, with 7-(Oxan-4-yl)-1,4-oxazepane offering a potency profile between the early-generation AUDA and the ultra-potent TPPU.
- [1] BindingDB. (n.d.). BDBM50417984 (CHEMBL1672129). Affinity Data: IC50 = 61.7 nM for human sEH. View Source
